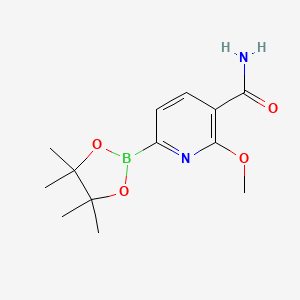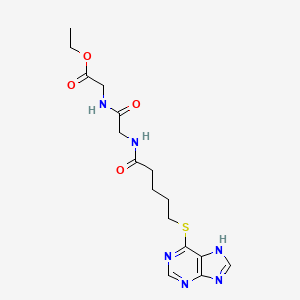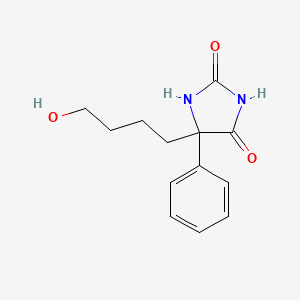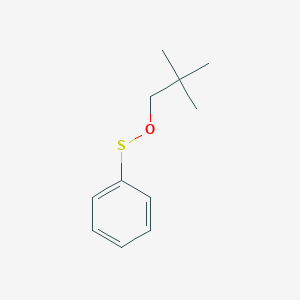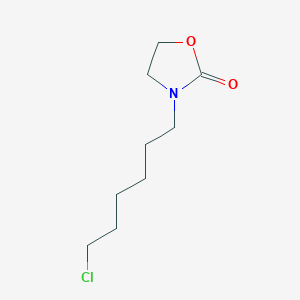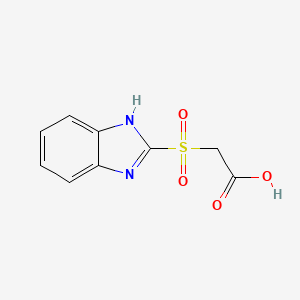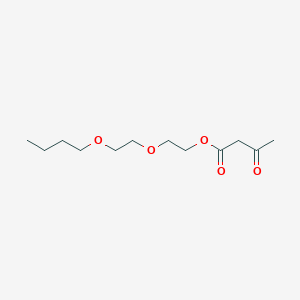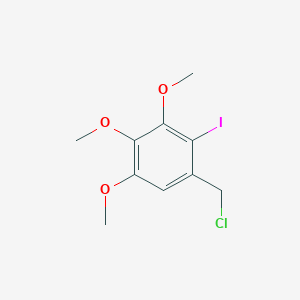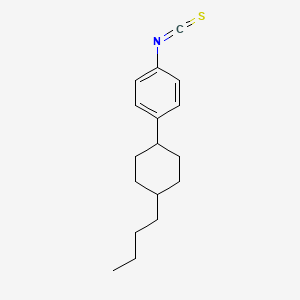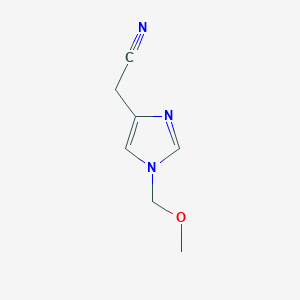
2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a methoxymethyl group attached to the nitrogen atom at position 1 and an acetonitrile group at position 2 of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . The reaction proceeds through nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of functional materials, including catalysts and dyes for solar cells.
作用机制
The mechanism of action of 2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects. The methoxymethyl and acetonitrile groups contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-(1H-imidazol-4-yl)acetonitrile: Lacks the methoxymethyl group, resulting in different reactivity and binding properties.
2-(1-(hydroxymethyl)-1H-imidazol-4-yl)acetonitrile: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.
2-(1-(ethyl)-1H-imidazol-4-yl)acetonitrile: Features an ethyl group, leading to variations in steric and electronic properties.
Uniqueness
2-(1-(methoxymethyl)-1H-imidazol-4-yl)acetonitrile is unique due to the presence of the methoxymethyl group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for diverse chemical modifications and applications in various fields.
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
2-[1-(methoxymethyl)imidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H9N3O/c1-11-6-10-4-7(2-3-8)9-5-10/h4-5H,2,6H2,1H3 |
InChI 键 |
HGKJIYOOKNKHPH-UHFFFAOYSA-N |
规范 SMILES |
COCN1C=C(N=C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)
